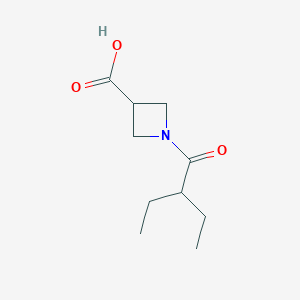

1-(2-Ethylbutanoyl)azetidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(2-ethylbutanoyl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-3-7(4-2)9(12)11-5-8(6-11)10(13)14/h7-8H,3-6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDTYEYFMWSYORG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)N1CC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach to Azetidine-3-carboxylic Acid Derivatives

Azetidine-3-carboxylic acid derivatives are commonly synthesized via:

- Formation of the azetidine ring system either by intramolecular cyclization or ring expansion.

- Introduction of the carboxylic acid group at the 3-position.

- N-substitution via acylation or alkylation to introduce the 2-ethylbutanoyl group.

A key method involves starting from protected azetidine intermediates, followed by selective deprotection and functional group transformations.

Synthesis via N-Benzylazetidine-3-carboxylic Acid Methyl Ester Intermediate

According to European Patent EP0169602A1, a reliable route to azetidine-3-carboxylic acid derivatives includes:

- Preparation of N-benzylazetidine-3-carboxylic acid methyl ester by reaction of azetidine precursors with benzyl protecting groups.

- Hydrolysis of the methyl ester under refluxing water to yield the free azetidine-3-carboxylic acid.

Key details:

| Step | Conditions | Notes |

|---|---|---|

| Formation of methyl ester | Methanol with strong acid (concentrated sulfuric acid or HCl), reflux at 50-100°C | Methanol and acid volumes are roughly equal to optimize reaction rate and reflux control |

| Hydrolysis of methyl ester | Reflux in boiling water for ~1 hour | Methyl ester hydrolyzes rapidly compared to ethyl or isopropyl esters, which require longer times (6-40 h) |

This method provides a clean and efficient pathway to the azetidine-3-carboxylic acid core, which can then be acylated at the nitrogen.

Chemical Reactions Analysis

1-(2-Ethylbutanoyl)azetidine-3-carboxylic acid undergoes various chemical reactions due to the presence of functional groups and the strained azetidine ring. Common reactions include:

Scientific Research Applications

1-(2-Ethylbutanoyl)azetidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Ethylbutanoyl)azetidine-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The azetidine ring’s strain and the presence of the 2-ethylbutanoyl and carboxylic acid groups enable the compound to participate in various biochemical pathways . These interactions can lead to the modulation of enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Key Observations :

- Acidity : The carboxylic acid group (pKa ~2.75) is more acidic than the sulfonamide derivative (pKa ~3.76), affecting ionization and solubility in physiological conditions .

- Synthetic Versatility : Bromopyridinyl and tert-butoxycarbonyl (Boc) derivatives are amenable to further functionalization, such as Suzuki coupling or deprotection .

Biological Activity

1-(2-Ethylbutanoyl)azetidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. As a member of the azetidine family, this compound has been investigated for its therapeutic properties, particularly in the context of antimalarial and anticancer activities. This article provides an overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- IUPAC Name : this compound

- Molecular Formula : C8H13NO2

- CAS Number : 1343867-22-0

Anticancer Activity

Azetidine compounds have been evaluated for their effects on various cancer cell lines. Notably, analogues with carboxylic acid motifs were tested for their impact on breast cancer cells (MDA-MB-231 and MDA-MB-468). Despite showing sub-micromolar potency in cell-free assays, these compounds exhibited weak cellular activity due to poor membrane permeability attributed to their ionized polar carboxylate groups . This suggests that while the compound may have potential as a therapeutic agent, modifications may be necessary to enhance its bioavailability.

Study 1: Antimalarial Efficacy

In a study involving a related azetidine compound BRD3914, it was found that after four oral doses in P. falciparum-infected mice, the compound provided a complete cure. This study underscores the potential for azetidine derivatives to serve as effective antimalarial agents .

Study 2: Anticancer Potency

In another investigation focusing on azetidine amides, it was observed that while certain analogues had low cellular activities against breast cancer cells due to their carboxylic acid groups, modifications such as converting these acids to methyl esters improved cellular uptake and efficacy . This finding suggests that similar strategies could be applied to enhance the biological activity of this compound.

Data Tables

| Compound | Activity | EC50 (μM) | Cell Line |

|---|---|---|---|

| BRD3914 | Antimalarial | 0.015 | P. falciparum |

| This compound | Potential (theoretical) | TBD | TBD |

| Azetidine analogues | Anticancer | >10 | MDA-MB-231 & MDA-MB-468 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-ethylbutanoyl)azetidine-3-carboxylic acid, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via reductive amination using azetidine-3-carboxylic acid and a carbonyl-containing precursor (e.g., aldehyde derivatives) in methanol or tetrahydrofuran. For example, combining aldehyde intermediates (500 mg, 1.31 mmol) with azetidine-3-carboxylic acid (139 mg, 1.38 mmol) in methanol, acetic acid, and NaBH3CN as a reducing agent yielded 52% product . Optimization strategies include:

- Adjusting stoichiometric ratios of reactants (e.g., 1.05–1.1 equivalents of azetidine-3-carboxylic acid).

- Testing alternative solvents (e.g., THF vs. methanol) to improve solubility.

- Varying reaction times and temperatures to minimize side reactions.

Q. How should researchers characterize the physicochemical properties of this compound to ensure reproducibility?

- Methodological Answer : Key parameters include:

- LogP : Use consensus values from iLOGP, XLOGP3, and SILICOS-IT models (reported LogP: -0.86) .

- Solubility : ESOL predictions indicate high aqueous solubility (4050 mg/mL; 40 mol/L), validated experimentally via HPLC or gravimetric methods .

- Stability : Monitor degradation under varying pH and temperature conditions using NMR or LC-MS to confirm structural integrity .

Q. What safety protocols are critical during handling and storage?

- Methodological Answer :

- Personal Protection : Use respiratory masks (e.g., NIOSH-certified N95), nitrile gloves, and chemical goggles to prevent inhalation/skin contact .

- Storage : Store in airtight containers at -20°C to prevent hydrolysis; avoid exposure to strong oxidizers .

- Emergency Measures : Equip labs with eyewash stations and neutralizers (e.g., sodium bicarbonate) for accidental spills .

Advanced Research Questions

Q. How can researchers design assays to evaluate the compound's activity against sphingosine 1-phosphate (S1P) receptors?

- Methodological Answer :

- In vitro assays : Use CHO-K1 cells expressing human S1P1 receptors. Measure β-arrestin recruitment via luminescence or fluorescence assays, with EC50 values benchmarked against reference agonists (e.g., 1-(4-(6-benzylbenzofuran-2-yl)-3-fluorobenzyl)azetidine-3-carboxylic acid) .

- Selectivity screening : Test against panels of GPCRs, ion channels, and enzymes (e.g., CYP450 isoforms) to confirm target specificity .

Q. How should conflicting data on synthetic yields or bioactivity be resolved?

- Methodological Answer :

- Yield discrepancies : Replicate reactions under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables. For example, NaBH3CN concentration (0.5–1.0 eq.) significantly impacts reductive amination efficiency .

- Bioactivity variability : Validate assays with internal controls (e.g., Siponimod for S1P receptor studies) and standardize cell passage numbers to reduce inter-experimental noise .

Q. What strategies are effective for in vivo pharmacokinetic (PK) and toxicity profiling?

- Methodological Answer :

- PK studies : Administer radiolabeled analogs (e.g., 18F-labeled derivatives) to track tissue distribution in rodent models. Use LC-MS/MS for plasma concentration analysis .

- Toxicity endpoints : Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) in repeat-dose studies. Note that the compound shows no CYP inhibition or P-gp substrate activity, reducing drug-drug interaction risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.